Zofenopril (calcium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

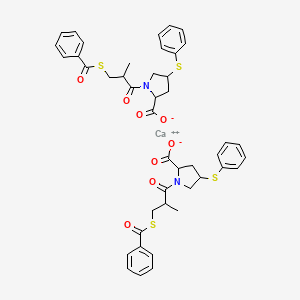

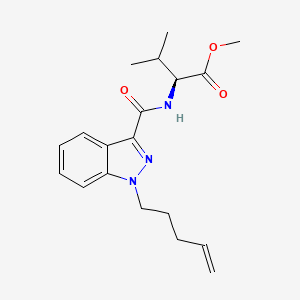

Zofenopril calcium salt is a third-generation angiotensin-converting enzyme inhibitor containing a thiol group. It is employed as both a cardioprotective and antihypertensive agent. Zofenopril is a prodrug that is converted into its active metabolite, zofenoprilat, in the body. This compound is known for its high lipophilicity and remarkable antioxidant properties, which contribute to its cardioprotective effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of zofenopril calcium salt involves several steps:

Condensation Reaction: The initial step involves the reaction of S(-)-3-benzoylthio-2-methylpropanoic acid chloride with cis-4-phenylthio-L-proline in an aqueous solution at a pH range of 9.0 to 9.5. This reaction yields zofenopril in its acidic form.

Salification: The acidic form of zofenopril is then treated with a potassium salt in an alcoholic solution to form the corresponding potassium salt.

Conversion to Calcium Salt: The potassium salt is converted to the calcium salt by adding an aqueous solution of zofenopril potassium salt to a calcium chloride solution at a temperature of 70-90°C, with simultaneous seeding to promote the precipitation of polymorph A

Industrial Production Methods: The industrial production of zofenopril calcium salt follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The final product is typically obtained as a dry powder with a melting point of about 250°C .

Types of Reactions:

Oxidation: Zofenopril undergoes oxidative degradation due to the presence of a thiol group. This reaction is significant in the stability and storage of the compound.

Hydrolysis: As a prodrug, zofenopril is hydrolyzed by esterases in vivo to form its active metabolite, zofenoprilat.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out under controlled conditions to prevent excessive degradation.

Hydrolysis: Enzymatic hydrolysis occurs in the presence of esterases, which are naturally present in the body.

Major Products Formed:

Oxidation: The major product formed is the oxidized form of zofenoprilat.

Hydrolysis: The major product formed is zofenoprilat, the active metabolite of zofenopril.

科学的研究の応用

Zofenopril calcium salt has a wide range of scientific research applications:

Chemistry: It is used in the study of angiotensin-converting enzyme inhibitors and their mechanisms.

Biology: Research on zofenopril includes its effects on cellular processes and its role in oxidative stress.

Medicine: Zofenopril is extensively studied for its cardioprotective and antihypertensive properties. .

Industry: Zofenopril is used in the pharmaceutical industry for the production of antihypertensive medications.

作用機序

Zofenopril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, zofenopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The presence of a thiol group in zofenopril also contributes to its antioxidant properties, providing additional cardioprotective effects .

Similar Compounds:

Enalapril: Another angiotensin-converting enzyme inhibitor used to treat hypertension. Unlike zofenopril, enalapril does not contain a thiol group.

Lisinopril: Similar to enalapril, lisinopril is used for hypertension and heart failure but lacks the thiol group present in zofenopril.

Captopril: An angiotensin-converting enzyme inhibitor that also contains a thiol group, similar to zofenopril.

Uniqueness of Zofenopril: Zofenopril’s uniqueness lies in its high lipophilicity and the presence of a thiol group, which provides additional antioxidant properties. These characteristics contribute to its potent cardioprotective effects and make it a valuable compound in the treatment of hypertension and myocardial infarction .

特性

IUPAC Name |

calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYUKKYYVFVMST-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44CaN2O8S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[8-(2-chlorophenyl)-4,5-dihydro-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanoylamino)pyrrolidine-1-carboxamide](/img/structure/B10818919.png)

![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide](/img/structure/B10818934.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818939.png)

![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)

![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)

![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)